2-(4-(isopropylthio)phenyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide
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Overview
Description
2-(4-(Isopropylthio)phenyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide is a synthetic compound known for its diverse applications in various fields of scientific research. This compound, characterized by its complex structure featuring multiple functional groups, exhibits unique chemical and biological properties that make it a subject of interest in chemistry, biology, medicine, and industrial applications.
Mechanism of Action
Target of Action
The primary targets of the compound 2-(4-(isopropylthio)phenyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide are JAK1 JH2 pseudokinase and VPS34 . These proteins play crucial roles in cellular signaling pathways, with JAK1 JH2 pseudokinase involved in cytokine signaling and VPS34 playing a role in autophagy .
Mode of Action
The compound this compound acts as a selective inhibitor of its targets . It binds to these proteins, inhibiting their activity and thereby modulating the signaling pathways they are involved in .
Biochemical Pathways
Upon inhibiting JAK1 JH2 pseudokinase and VPS34, the compound this compound affects several biochemical pathways. The inhibition of JAK1 JH2 pseudokinase disrupts cytokine signaling, which can influence immune responses and cell growth . The inhibition of VPS34 can affect the process of autophagy, a cellular degradation pathway that is crucial for maintaining cellular homeostasis .
Result of Action
The molecular and cellular effects of the action of this compound are primarily the result of its inhibitory action on its target proteins. By inhibiting JAK1 JH2 pseudokinase and VPS34, it can modulate cellular signaling pathways, potentially leading to altered cell growth and immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(4-(isopropylthio)phenyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide typically involves a multi-step process. One common approach begins with the preparation of the 4-(isopropylthio)phenyl derivative through nucleophilic substitution reactions. Subsequently, this intermediate is coupled with 2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine via condensation reactions, often facilitated by specific catalysts and under controlled temperature and pH conditions to achieve high yields.
Industrial Production Methods:
For industrial-scale production, the synthesis process is optimized for scalability and efficiency. This involves using robust catalysts, automated reaction monitoring, and continuous flow reactors to maintain consistency and quality. Advanced purification techniques such as chromatography and crystallization are employed to ensure the final product's purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing isopropylthio group, leading to sulfoxides or sulfones.
Reduction: Reduction of specific functional groups within the molecule can modify its electronic properties and biological activity.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, organometallic compounds, and strong bases.
Major Products Formed:
Scientific Research Applications
Chemistry:
As a building block for synthesizing more complex molecules.
Used in the development of novel catalysts.
Biology:
Studied for its interactions with specific enzymes and receptors.
Potential use in developing bioactive compounds.
Medicine:
Explored for its therapeutic potential in treating various diseases.
Investigated as a lead compound in drug discovery.
Industry:
Utilized in the formulation of specialized materials.
Applied in the development of new agrochemicals and biocides.
Comparison with Similar Compounds
2-(4-(isopropylthio)phenyl)acetamide
N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide
4-(isopropylthio)phenyl)-N-(2-(trifluoromethyl)acetamide
Conclusion
The unique chemical structure of 2-(4-(isopropylthio)phenyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide makes it a valuable compound in various fields of scientific research
Properties
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4OS/c1-11(2)27-14-5-3-12(4-6-14)7-17(26)23-13-9-22-16-8-15(18(19,20)21)24-25(16)10-13/h3-6,8-11H,7H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNICAUFVNCTXIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NC2=CN3C(=CC(=N3)C(F)(F)F)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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